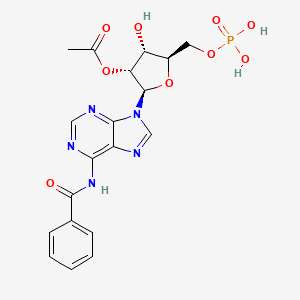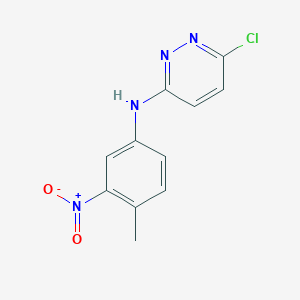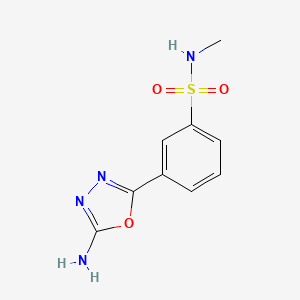![molecular formula C36H38N4O6 B12926187 CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-](/img/structure/B12926187.png)
CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- is a synthetic nucleoside analog. This compound is primarily used in the field of DNA synthesis and modification. It is known for its high coupling efficiency and is often utilized in the synthesis of high-quality oligonucleotides .
Métodos De Preparación
The synthesis of CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- involves several steps. The key features include the protection of exocyclic amine functions by a benzoyl group. The recommended cleavage and deprotection conditions are 8 hours at 55°C or 24 hours at room temperature using concentrated ammonia solution . Industrial production methods focus on achieving high yield and quality through optimized reaction conditions and purification techniques .
Análisis De Reacciones Químicas
CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Aplicaciones Científicas De Investigación
CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for various research purposes.
Biology: Plays a role in the study of DNA and RNA interactions, as well as gene expression.
Industry: Utilized in the production of high-quality oligonucleotides for commercial purposes.
Mecanismo De Acción
The mechanism of action of CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- involves its incorporation into DNA or RNA strands during synthesis. The compound’s unique structure allows it to interact with specific molecular targets, influencing the stability and function of the nucleic acids. The pathways involved include the inhibition of certain enzymes and the modulation of gene expression .
Comparación Con Compuestos Similares
CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- can be compared with other nucleoside analogs such as:
DMT-dC(bz) Phosphoramidite: Similar in structure but differs in the protecting groups used.
DMT-dA(bz) Phosphoramidite: Another nucleoside analog with different base and protecting groups.
DMT-dT Phosphoramidite: Used in DNA synthesis but with a different nucleobase
These comparisons highlight the uniqueness of CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- in terms of its specific modifications and applications.
Propiedades
Fórmula molecular |
C36H38N4O6 |
|---|---|
Peso molecular |
622.7 g/mol |
Nombre IUPAC |
N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C36H38N4O6/c1-6-10-25-22-40(35(42)38-34(25)37-24-39(2)3)33-21-31(41)32(46-33)23-45-36(26-11-8-7-9-12-26,27-13-17-29(43-4)18-14-27)28-15-19-30(44-5)20-16-28/h7-9,11-20,22,24,31-33,41H,21,23H2,1-5H3/t31-,32+,33+/m0/s1 |
Clave InChI |
PUIOJXKNWJBGQF-WIHCDAFUSA-N |
SMILES isomérico |
CC#CC1=CN(C(=O)N=C1N=CN(C)C)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
SMILES canónico |
CC#CC1=CN(C(=O)N=C1N=CN(C)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



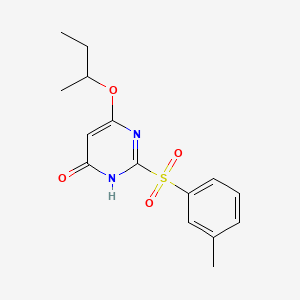
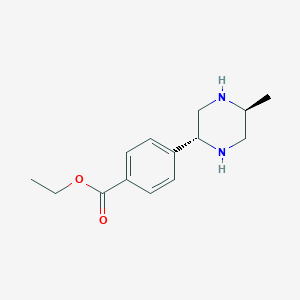

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide](/img/structure/B12926122.png)
![4-({[5-(Pyridin-4-yl)pyrazin-2-yl]amino}methyl)benzene-1-sulfonamide](/img/structure/B12926137.png)
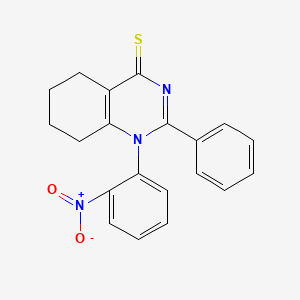
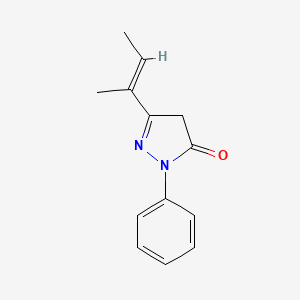
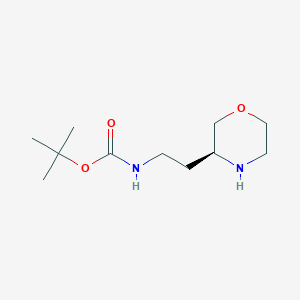

![[1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12926159.png)
